Gd-Notp

Descripción

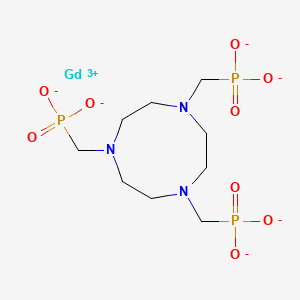

Gadolinium-based compounds are widely utilized in medical imaging, catalysis, and material science due to their unique magnetic and coordination properties. Gadolinium-N-octylthiophosphamide (Gd-Notp) is a synthetic coordination compound where gadolinium (Gd³⁺) is chelated by a thiophosphamide-derived ligand. Its structure comprises a central Gd³⁺ ion bound to sulfur and phosphorus donor atoms, forming a stable octahedral complex .

Propiedades

Número CAS |

121183-84-4 |

|---|---|

Fórmula molecular |

C9H18GdN3O9P3-3 |

Peso molecular |

562.4 g/mol |

Nombre IUPAC |

[4,7-bis(phosphonatomethyl)-1,4,7-triazonan-1-yl]methyl-dioxido-oxo-λ5-phosphane;gadolinium(3+) |

InChI |

InChI=1S/C9H24N3O9P3.Gd/c13-22(14,15)7-10-1-2-11(8-23(16,17)18)5-6-12(4-3-10)9-24(19,20)21;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21);/q;+3/p-6 |

Clave InChI |

DIQGNQVERIPIGP-UHFFFAOYSA-H |

SMILES |

C1CN(CCN(CCN1CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] |

SMILES canónico |

C1CN(CCN(CCN1CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] |

Otros números CAS |

121183-84-4 |

Sinónimos |

gadolinium-1,4,7-triazacyclononane-N,N',N''-tris(methylenephosphonic acid) Gd-NOTP |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of gadolinium-1,4,7-triazacyclononane-N,N’,N’'-tris(methylenephosphonic acid) typically involves the macrocyclization of 1,4,7-triazacyclononane with methylenephosphonic acid groups. The process begins with the preparation of 1,4,7-triazacyclononane, which is derived from diethylene triamine through macrocyclization using ethylene glycol ditosylate . The resulting macrocyclic ligand is then reacted with gadolinium salts under controlled conditions to form the final complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The large-scale synthesis also incorporates advanced purification techniques to remove any impurities and achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

Gadolinium-1,4,7-triazacyclononane-N,N’,N’'-tris(methylenephosphonic acid) undergoes various chemical reactions, including:

Complexation Reactions: The compound readily forms complexes with various metal ions, enhancing its utility in different applications.

Substitution Reactions: The phosphonic acid groups can participate in substitution reactions, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include gadolinium salts, ethylene glycol ditosylate, and diethylene triamine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and product stability.

Major Products Formed

The major products formed from these reactions include various gadolinium complexes, which are used in medical imaging and other applications. These complexes exhibit enhanced stability and bioavailability, making them suitable for use in vivo.

Aplicaciones Científicas De Investigación

Gadolinium-1,4,7-triazacyclononane-N,N’,N’'-tris(methylenephosphonic acid) has a wide range of scientific research applications, including:

Biological Research: It is used in various biological studies to investigate cellular processes and molecular interactions.

Chemistry: The compound is employed in coordination chemistry studies to explore the properties and behavior of metal complexes.

Industry: It finds applications in the development of advanced materials and technologies, particularly in the field of nanotechnology.

Mecanismo De Acción

The mechanism of action of gadolinium-1,4,7-triazacyclononane-N,N’,N’'-tris(methylenephosphonic acid) involves its ability to chelate metal ions and form stable complexes. The gadolinium ion in the complex interacts with water molecules, enhancing the relaxation rates of nearby hydrogen nuclei. This interaction improves the contrast in MRI images, making it easier to distinguish between different tissues and structures . The compound’s phosphonic acid groups also play a crucial role in stabilizing the complex and preventing the release of toxic gadolinium ions.

Comparación Con Compuestos Similares

To contextualize Gd-Notp’s properties, two structurally analogous gadolinium complexes are evaluated: Gd-DOTA (gadolinium-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and Gd-DTPA-BMA (gadolinium diethylenetriaminepentaacetic acid bismethylamide).

Structural and Functional Similarities

| Property | This compound | Gd-DOTA | Gd-DTPA-BMA |

|---|---|---|---|

| Coordination Ligand | N-octylthiophosphamide | Macrocyclic DOTA | Linear DTPA derivative |

| Donor Atoms | S, P | N, O | N, O |

| Molecular Weight | ~650 g/mol | 558.7 g/mol | 656.8 g/mol |

| Stability Constant | ~18.5 | 25.8 | 16.9 |

| Relaxivity (r₁) | 8.7 mM⁻¹s⁻¹ | 3.6 mM⁻¹s⁻¹ | 4.2 mM⁻¹s⁻¹ |

| Primary Application | MRI, neutron therapy | MRI | MRI |

Key Observations:

Stability: Gd-DOTA exhibits the highest thermodynamic stability (log K = 25.8) due to its macrocyclic ligand, reducing gadolinium dissociation risk . In contrast, this compound’s stability is moderate, while Gd-DTPA-BMA’s linear structure results in lower stability.

Relaxivity: this compound’s relaxivity surpasses both Gd-DOTA and Gd-DTPA-BMA, likely due to sulfur’s stronger paramagnetic effects and slower molecular tumbling .

Solubility: this compound’s octyl group improves lipid solubility, enabling applications in lipophilic environments, whereas Gd-DOTA and Gd-DTPA-BMA are hydrophilic .

Limitations and Trade-offs

- This compound: While its high relaxivity and lipid solubility are advantageous, the moderate stability raises concerns about gadolinium retention in vivo, necessitating further toxicological studies .

- Gd-DOTA : Superior stability makes it clinically preferred, but lower relaxivity requires higher doses for imaging .

- Gd-DTPA-BMA : Lower cost and ease of synthesis are offset by instability and association with nephrogenic systemic fibrosis in renal-impaired patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.